3-(3-methoxy-1,2-oxazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide
Description
3-(3-Methoxy-1,2-oxazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide is a heterocyclic compound featuring a central propanamide linker connecting a 3-methoxy-substituted 1,2-oxazole ring and a 6-methylpyridin-2-yl group. The oxazole ring, a five-membered aromatic heterocycle with oxygen and nitrogen atoms, is substituted with a methoxy group at position 3, which enhances electron density and may influence binding interactions. The 6-methylpyridine moiety introduces steric and electronic effects that could modulate solubility and target engagement.
Properties
Molecular Formula |
C13H15N3O3 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C13H15N3O3/c1-9-4-3-5-11(14-9)15-12(17)7-6-10-8-13(18-2)16-19-10/h3-5,8H,6-7H2,1-2H3,(H,14,15,17) |
InChI Key |
MOSPMZNYVZRQJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCC2=CC(=NO2)OC |
Origin of Product |
United States |
Biological Activity
The compound 3-(3-methoxy-1,2-oxazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide is a novel organic molecule with potential therapeutic applications due to its unique structural features. This article explores its biological activity, including mechanisms of action, synthesis pathways, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 261.28 g/mol. The compound features a propanamide backbone, a methoxy-substituted oxazole ring, and a methylpyridine moiety, which are significant in medicinal chemistry for targeting various biological pathways.
Structural Comparison
| Compound Name | Structure | Notable Features |
|---|---|---|
| 4-Methylpyridine Derivative | C7H9N | Simple pyridine structure without oxazole |
| Methoxybenzamide | C9H11NO2 | Lacks the oxazole ring; simpler structure |
| 5-Methoxyoxazole | C6H7NO2 | Contains oxazole but lacks pyridine substitution |
The presence of both an oxazole and a methylpyridine moiety in this compound distinguishes it from others, suggesting unique properties and potential applications in drug design.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that derivatives containing oxazole units can induce apoptosis in various cancer cell lines. In particular:
- Cytotoxicity Studies : The compound demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7), melanoma (MEL-8), and acute lymphoblastic leukemia (CEM-13) cell lines with IC50 values in the micromolar range .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For example:
- Apoptosis Induction : Flow cytometry assays revealed that the compound activates apoptotic pathways in cancer cells by increasing p53 expression levels and caspase-3 cleavage, leading to programmed cell death .
Interaction Studies
Understanding the pharmacodynamics of this compound is crucial for its development as a therapeutic agent. Interaction studies may include:
- Binding Affinity : Evaluating how well the compound binds to target proteins involved in cancer progression.
- Selectivity : Assessing its selectivity towards cancerous versus non-cancerous cells.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Oxazole Ring : Utilizing methoxy-substituted precursors.
- Amidation Reaction : Coupling the oxazole derivative with a methylpyridine moiety.
These methods allow for the creation of this compound in a laboratory setting, facilitating further studies into its biological activity.
Case Studies
Several studies have highlighted the biological potential of compounds related to this compound:
- Study on Oxadiazole Derivatives : A recent study demonstrated that oxadiazole derivatives exhibited higher cytotoxicity against various cancer cell lines compared to standard chemotherapeutics like doxorubicin .
- Antiproliferative Effects : Another study indicated that certain derivatives showed significant antiproliferative activity with IC50 values as low as 0.65 µM against MCF-7 cells .
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties
*Calculated based on molecular formula.
Key Comparisons
Heterocyclic Core Modifications
- Oxazole vs. Oxadiazole : Replacing the 1,2-oxazole in the target compound with 1,2,4-oxadiazole (as in ) introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity. Oxadiazoles are often more metabolically stable but may reduce solubility due to increased hydrophobicity .
- Oxazole vs. Sulfur’s larger atomic radius may improve binding to metal ions in enzymatic active sites .
Substituent Effects
Pharmacokinetic Implications
- Fluorinated analogs (e.g., ’s trifluoromethylphenyl-oxazole) exhibit enhanced metabolic stability due to fluorine’s resistance to oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
